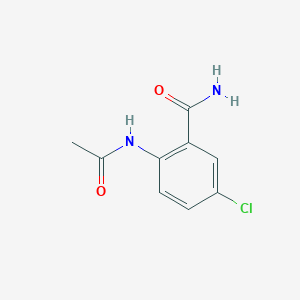

2-Acetamido-5-chlorobenzamide

Beschreibung

Contextualization within the Substituted Benzamide (B126) Class of Compounds

2-Acetamido-5-chlorobenzamide belongs to the extensive class of organic compounds known as substituted benzamides. These molecules are characterized by a central benzamide core, which consists of a benzene (B151609) ring bonded to an amide functional group. The versatility of the benzene ring allows for a wide array of substituents to be attached at various positions, giving rise to a vast family of compounds with diverse chemical and physical properties.

The specific nature and position of these substituents dramatically influence the molecule's electronic distribution, steric hindrance, and potential for intermolecular interactions. This, in turn, dictates their biological activity and potential applications in various scientific fields.

Significance of Acetamido and Halo-Substituted Benzamides in Medicinal Chemistry and Chemical Biology

Within the broader class of substituted benzamides, those containing acetamido and halogen (halo) groups are of particular interest in medicinal chemistry and chemical biology. The acetamido group (-NHCOCH₃) can act as both a hydrogen bond donor and acceptor, which is crucial for binding to biological targets like enzymes and receptors.

Overview of Current Research Landscape Pertaining to this compound and Related Scaffolds

Current research on this compound and structurally related compounds is primarily focused on their potential as biologically active agents. While this specific compound is often utilized as a building block or intermediate in the synthesis of more complex molecules, its inherent structural features make it a subject of interest. ontosight.aigoogle.com For instance, it has been prepared and evaluated as an additive in studies of crystal polymorphism of related benzamides. semanticscholar.orgresearchgate.net

The core structure of this compound is also found within more complex molecules that have been investigated for a range of biological activities. The development of novel synthetic methods for 2-amino-5-chlorobenzamide (B107076), a precursor to the title compound, highlights its importance as a starting material for various biologically active molecules, including those with potential applications in pharmaceuticals and agrochemicals. google.comchemicalbook.com

Research into related halo- and acetamido-substituted benzamides has shown a wide range of biological effects, including antimicrobial and anticancer activities. nih.govnih.govresearchgate.netresearchgate.net These studies underscore the importance of the benzamide scaffold and the significant impact of its substitution pattern on biological outcomes.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₉ClN₂O₂ | nih.gov |

| Molecular Weight | 212.63 g/mol | nih.gov |

| Melting Point | 169-171 °C | lookchem.com |

| Boiling Point | 290.1 °C at 760 mmHg | lookchem.com |

| Density | 1.394 g/cm³ | lookchem.com |

| Appearance | White crystal | google.comlookchem.com |

| CAS Number | 5202-85-7 | google.comnih.gov |

Table 2: Related Benzamide Compounds in Research

| Compound Name | Key Research Finding | Reference |

| N-(3-chloro-4-methylphenyl)-4-[(2-furylmethyl)amino]-3-nitrobenzamide | Investigated for potential applications in medicinal chemistry due to its unique structure. | ontosight.ai |

| 4-Substituted Benzamides | Synthesized and evaluated as potent and selective blockers of the IKs potassium channel. | acs.org |

| Ortho-amino Substituted Benzamide Derivatives | Synthesized and evaluated for their antimicrobial activity and in silico toxicity. | ijlpr.com |

| 2-(2-phenoxyacetamido)benzamides | Synthesized and explored for potential anticancer activity. | nih.gov |

| 3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamide analogues | Designed and synthesized with investigations into their antimicrobial and anticancer activities. | nih.gov |

Structure

2D Structure

Eigenschaften

CAS-Nummer |

7033-53-6 |

|---|---|

Molekularformel |

C9H9ClN2O2 |

Molekulargewicht |

212.63 g/mol |

IUPAC-Name |

2-acetamido-5-chlorobenzamide |

InChI |

InChI=1S/C9H9ClN2O2/c1-5(13)12-8-3-2-6(10)4-7(8)9(11)14/h2-4H,1H3,(H2,11,14)(H,12,13) |

InChI-Schlüssel |

XWUDUXQCNBBGQM-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)NC1=C(C=C(C=C1)Cl)C(=O)N |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Chemo Transformations of 2 Acetamido 5 Chlorobenzamide

Established Synthetic Pathways to 2-Amino-5-chlorobenzamide (B107076) (Precursor)

The synthesis of 2-amino-5-chlorobenzamide is a critical first stage in the production of 2-Acetamido-5-chlorobenzamide. Various pathways have been established, starting from derivatives of anthranilic acid or employing multi-step convergent approaches. ontosight.ai

Chlorination of Anthranilic Acid Derivatives

A primary method for introducing the chlorine atom at the desired position on the benzene (B151609) ring is through the electrophilic chlorination of anthranilic acid or its derivatives. The amino group on the ring directs the substitution to the ortho and para positions, with the 5-position (para to the amino group) being a common site for halogenation.

Different chlorinating agents and conditions have been employed to achieve this transformation with varying degrees of success and selectivity.

Sulfuryl Chloride : The use of sulfuryl chloride (SO₂Cl₂) is a documented method for the chlorination of anthranilic acid. chemicalbook.com In this reaction, powdered anthranilic acid is added to a solution of sulfuryl chloride in anhydrous ether. chemicalbook.comprepchem.com This process yields 5-chloroanthranilic acid, which can then be converted to the target benzamide (B126). chemicalbook.com The reaction with sulfuryl chloride is performed at elevated temperatures, and after removing the excess reagent, the intermediate is hydrolyzed and purified. chemicalbook.comprepchem.com

Sodium Hypochlorite (B82951)/Glacial Acetic Acid : An alternative and efficient method involves the chlorination of an anthranilate ester, such as methyl anthranilate, using a combination of sodium hypochlorite (NaClO) and glacial acetic acid. google.com This reaction is typically performed at very low temperatures (below -5°C) in a biphasic solvent system like dichloromethane (B109758) and water. google.com This cryogenic process favors preferential chlorination at the 5-position and can achieve high conversion rates to methyl 2-amino-5-chlorobenzoate.

Table 1: Comparison of Chlorination Methods for Anthranilic Acid Derivatives

| Chlorinating Agent | Starting Material | Key Conditions | Product | Reported Yield | Source(s) |

|---|---|---|---|---|---|

| Sulfuryl Chloride (SO₂Cl₂) | Anthranilic Acid | Anhydrous ether, 60-70°C | 5-Chloroanthranilic Acid | 35% | chemicalbook.com |

Amidation Reactions from Corresponding Carboxylic Acids or Esters

Once the chlorinated anthranilic acid or its ester is obtained, the next step is the formation of the primary amide group (-CONH₂). This can be accomplished through several amidation techniques.

From Carboxylic Acid via Acid Chloride : A common route involves converting the carboxylic acid (5-chloroanthranilic acid) into a more reactive intermediate, the corresponding acyl chloride (2-amino-5-chlorobenzoyl chloride), using thionyl chloride (SOCl₂). chemicalbook.com This acyl chloride is then treated with aqueous ammonia (B1221849) (liquor ammonia), typically at a low temperature (0°C), to produce 2-amino-5-chlorobenzamide. chemicalbook.com The yield for this amination step has been reported at 68%. chemicalbook.com

From Esters (Ammonolysis) : A more direct method is the ammonolysis of a chlorinated anthranilate ester. For instance, methyl 2-amino-5-chlorobenzoate can be converted to 2-amino-5-chlorobenzamide by reacting it with concentrated ammonia water in an autoclave under elevated temperature (100–150°C) and pressure (2–4 MPa). google.com This high-pressure ammonolysis can achieve a yield of 90%. google.com

From Benzoxazinediones : Another pathway utilizes a heterocyclic precursor. 6-Chloro-1H-benzo[d] google.comontosight.aioxazine-2,4-dione, when stirred in a concentrated aqueous ammonia solution, can be converted to 2-amino-5-chlorobenzamide. nih.gov

Multi-Step Convergent Synthesis Approaches

The synthesis of 2-amino-5-chlorobenzamide is often achieved through a sequence of reactions that can be streamlined for efficiency.

A two-step synthesis has been described which begins with the chlorination of methyl anthranilate, followed by the ammonolysis of the resulting methyl 2-amino-5-chlorobenzoate. google.comguidechem.com This approach is noted for its high efficiency, with a final product yield reported to be above 85%. google.comguidechem.com The advantages cited for this method include its simplicity, the use of less toxic reagents, and the potential for solvent recycling, making it environmentally and economically favorable. google.com

A longer, four-step laboratory synthesis has also been detailed, which involves:

Ring chlorination of anthranilic acid with sulfuryl chloride to get 5-chloroanthranilic acid. chemicalbook.com

Conversion to the corresponding acid chloride with thionyl chloride. chemicalbook.com

Amination of the acid chloride with liquor ammonia to produce 2-amino-5-chlorobenzamide. chemicalbook.com

The final step in the reported synthesis is dehydration to a different compound, but the formation of 2-amino-5-chlorobenzamide is a key intermediate step. chemicalbook.comresearchgate.net

Acylation Strategies for this compound Formation

The final transformation to obtain this compound involves the selective acylation of the amino group at the 2-position of the 2-amino-5-chlorobenzamide precursor.

Reaction of 2-Amino-5-chlorobenzamide with Acetylating Agents

The conversion of the primary amino group (-NH₂) to an acetamido group (-NHCOCH₃) is a standard acylation reaction. This is typically achieved by reacting 2-amino-5-chlorobenzamide with an acetylating agent.

Common acetylating agents for this type of transformation include acetyl chloride or acetic anhydride. semanticscholar.org The reaction is often carried out in the presence of a base, such as pyridine (B92270), which serves as a catalyst and scavenges the acidic byproduct (e.g., HCl) generated during the reaction. nih.gov This method has been used to prepare various 2-acetamidobenzamide (B1266129) derivatives. nih.govsemanticscholar.org For example, the synthesis of related 2-(2-phenoxyacetamido)benzamides was achieved by stirring the appropriate 2-aminobenzamide (B116534) and an acid chloride in pyridine. nih.gov Similarly, the acylation of a related compound, 2-amino-5-chloro-N-phenylbenzamide, is achieved using acetyl chloride in pyridine.

Optimization of Reaction Conditions and Yields for Selective Synthesis

Optimizing reaction conditions is crucial for maximizing yield, ensuring selectivity, and developing cost-effective and environmentally friendly synthetic processes.

The choice of chlorinating agent also impacts selectivity and yield. Cryogenic chlorination using sodium hypochlorite shows high conversion (92%) and good selectivity, with less than 3% of dichlorination byproducts. In contrast, using sulfuryl chloride for the chlorination of anthranilic acid resulted in a much lower yield of 35% for the desired 5-chloroanthranilic acid. chemicalbook.com

For the final acylation step, achieving regioselectivity is key. The reaction must selectively acylate the aromatic amino group over the amide's -NH₂ group. The higher nucleophilicity of the aromatic amine generally favors this outcome under controlled conditions. The use of pyridine as a solvent and base is a common strategy to facilitate this selective acylation. nih.gov Process optimization strategies for large-scale industrial production can also include measures like solvent recovery systems to enhance economic viability.

Chemical Reactivity and Derivatization Potential of this compound

The reactivity of this compound is primarily centered around the ortho-relationship of the acetamido and primary amide groups, which facilitates intramolecular cyclization reactions. Additionally, the individual functional groups can undergo various interconversions, further expanding its synthetic utility.

A significant chemical transformation of 2-acetamidobenzamide derivatives is their ability to undergo intramolecular condensation to form quinazolin-4-one ring systems. This type of reaction is well-documented for the parent compound, 2-acetamidobenzamide, which is known to be thermally labile and can cyclize to form 2-methylquinazol-4-one. royalsocietypublishing.org

While direct and detailed experimental procedures for the cyclization of this compound are not extensively reported in the reviewed literature, the chemical principles strongly support its capability to undergo a similar transformation. The presence of the chloro substituent at the 5-position is expected to influence the reaction conditions but not inhibit the cyclization itself. The anticipated product of such a reaction would be 6-chloro-2-methylquinazolin-4(3H)-one .

Studies on related compounds provide strong evidence for this cyclization pathway. For instance, research on the polymorphism of 2-acetamidobenzamide revealed that the presence of a related compound, 2-acetamido-4-chlorobenzamide, as an additive in recrystallization attempts led to the formation of 2-methylquinazol-4-one. royalsocietypublishing.orgsemanticscholar.orgresearchgate.net This suggests that the conditions facilitated the intramolecular condensation. Although this compound itself did not induce the same effect on the parent compound's crystallization, it is expected to undergo this cyclization under appropriate thermal or acidic/basic conditions. royalsocietypublishing.orgsemanticscholar.org

The general reaction is depicted below:

Figure 1: Proposed intramolecular cyclization of this compound to 6-chloro-2-methylquinazolin-4(3H)-one.

The synthesis of various substituted quinazolinones, including those with chloro and methyl groups at positions corresponding to the cyclization of this compound, has been widely reported, confirming the feasibility of forming this heterocyclic system. royalsocietypublishing.orgresearchgate.netmdpi.com For example, the synthesis of N-(6-chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide has been described, which is a derivative of the expected cyclization product. mdpi.com

Table 1: Examples of Synthesized Chloro-Substituted Quinazolinones and Related Derivatives

| Compound Name | Starting Materials | Key Reagents/Conditions | Reference |

| N-(6-chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide | 3-amino-6-chloro-2-methylquinazolin-4(3H)-one | Thermal derivation | mdpi.com |

| 3,3'-(1,4-Phenylenebis(methylene))bis(6-chloro-2-methylquinazolin-4(3H)-one) | Not specified | Not specified | royalsocietypublishing.org |

| 3,3'-(Ethane-1,2-diyl)bis(6-chloro-2-methylquinazolin-4(3H)-one) | Not specified | Not specified | royalsocietypublishing.org |

The functional groups present in this compound offer potential for various chemical modifications, enhancing its role as a versatile building block in organic synthesis.

The primary amino group of the parent compound, 2-aminobenzamide, can be readily acylated. While specific examples for this compound are not detailed, the acylation of the amino group in the related 2-amino-5-chloro-N-phenylbenzamide with acetyl chloride in pyridine to yield 2-acetamido-5-chloro-N-phenylbenzamide has been documented. This indicates that the amino group, if de-acetylated, would be reactive towards acylation.

Furthermore, the amino group in aromatic systems can be subject to oxidation. For example, the amino group at position 2 in 2-amino-5-chloro-N-phenylbenzamide can be oxidized to a nitro group using reagents like potassium permanganate (B83412) (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic media. This suggests that under controlled oxidative conditions, the amino function of a deacetylated this compound could be converted to a nitro group.

The chloro substituent on the aromatic ring is generally stable but can participate in nucleophilic aromatic substitution reactions under specific, often harsh, conditions or with suitable activation. The acetamido and benzamide groups can also be hydrolyzed under acidic or basic conditions to the corresponding amine and carboxylic acid, respectively.

Table 2: Potential Functional Group Interconversions of this compound and its Precursors/Derivatives

| Functional Group | Transformation | Potential Reagents and Conditions | Potential Product |

| Acetamido Group | Hydrolysis | Acid or base catalysis (e.g., HCl, NaOH) | 2-Amino-5-chlorobenzamide |

| Benzamide Group | Hydrolysis | Acid or base catalysis (e.g., H₂SO₄, KOH) | 2-Acetamido-5-chlorobenzoic acid |

| Amino Group (from hydrolysis) | Acylation | Acyl chlorides, anhydrides (e.g., Benzoyl chloride) | N-Acyl-2-amino-5-chlorobenzamide derivatives |

| Amino Group (from hydrolysis) | Oxidation | Oxidizing agents (e.g., KMnO₄, H₂O₂) | 2-Nitro-5-chlorobenzamide derivatives |

Advanced Structural Analysis and Conformational Studies

Theoretical and Computational Approaches to Molecular Geometry and Conformational Space

Theoretical and computational methods are pivotal in understanding the three-dimensional structure and energetic properties of 2-Acetamido-5-chlorobenzamide. These approaches provide insights that are often complementary to experimental data.

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are instrumental in elucidating the electronic structure and stability of this compound. These methods model the behavior of electrons within the molecule to predict its geometry and energy.

Studies on related acetamide (B32628) systems have shown that the geometry of amides is largely influenced by the strong π-overlap between the nitrogen lone pair and the carbonyl's lowest unoccupied molecular orbital (LUMO). mdpi.com For substituted benzamides, computational methods like DFT can predict the most stable conformations by calculating the potential energy surfaces. researchgate.net This allows for the exploration of the molecule's conformational freedom. researchgate.net In similar molecular systems, DFT calculations have been used to determine properties like the highest occupied molecular orbital (HOMO) and LUMO energies, which are crucial for understanding the molecule's reactivity. researchgate.netresearchgate.net

Molecular Mechanics and Conformational Energy Landscape Analysis

Molecular mechanics (MM) offers a less computationally intensive approach to study the conformational space of larger molecules. uni-tuebingen.de This method treats molecules as a collection of atoms held together by springs, allowing for faster calculations of structural and energetic properties. uni-tuebingen.de

For molecules with multiple rotatable bonds, like this compound, molecular mechanics can be used to generate a conformational energy landscape. This landscape maps the potential energy of the molecule as a function of its torsional angles. Studies on the related compound 2-acetamidobenzamide (B1266129) have utilized molecular mechanics to understand the geometries found in its different crystal polymorphs. researchgate.net The orientation of the amide functionalities relative to the benzene (B151609) ring, described by torsional angles, significantly impacts the molecule's conformation and potential for intramolecular hydrogen bonding. researchgate.netsemanticscholar.org

Spectroscopic Investigations for Elucidating Molecular Interactions

Spectroscopic techniques provide experimental data that can be used to validate and refine the theoretical models of molecular structure and interactions.

Advanced NMR Spectroscopic Analysis for Solution Conformation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of molecules in solution. Advanced NMR techniques can provide detailed information about the conformation and dynamic processes of this compound.

While specific advanced NMR studies on this compound are not widely published, data for related compounds offer valuable insights. For instance, ¹H NMR data for similar benzamide (B126) derivatives can help in assigning proton signals and understanding the electronic environment of different parts of the molecule. In a patent for the preparation of 2-amino-5-chlorobenzamide (B107076), ¹H NMR was used to confirm the structure of the product. google.com The chemical shifts of the aromatic and amide protons can be influenced by the molecule's conformation and the presence of intramolecular hydrogen bonds.

Infrared (IR) and Raman Spectroscopy for Vibrational Modes and Hydrogen Bonding

Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of a molecule, providing information about its functional groups and the nature of chemical bonds, including hydrogen bonds. semanticscholar.orgnih.gov

The IR spectra of related compounds like 2-acetamidobenzamide show distinct bands corresponding to N-H and C=O stretching vibrations, which are sensitive to hydrogen bonding. semanticscholar.org The presence of an intramolecular N-H···O hydrogen bond in one of its polymorphs was confirmed by IR spectroscopy. researchgate.netsemanticscholar.org Similarly, for this compound, these techniques can be used to identify and characterize both intramolecular and intermolecular hydrogen bonds that stabilize its structure in the solid state. semanticscholar.org The C-Cl stretching vibration is also an important diagnostic peak in the IR and Raman spectra. researchgate.net

| Spectroscopic Data for Related Compounds | |

| Technique | Observations and Interpretations |

| ¹H NMR | Acylation of an amino group typically shifts the -NH₂ signal. Aromatic proton signals appear as multiplets. |

| IR Spectroscopy | N-H stretching vibrations are sensitive to hydrogen bonding. semanticscholar.org C=O stretching vibrations can indicate the presence of different conformers. ksu.edu.tr C-Cl stretching vibrations are also observable. researchgate.net |

| Raman Spectroscopy | Complements IR spectroscopy in identifying vibrational modes, particularly for non-polar bonds. nih.gov |

Crystallographic Analysis of this compound and its Cocrystals/Complexes

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state. Analysis of the crystal structure of this compound and its cocrystals or complexes can reveal precise bond lengths, bond angles, and intermolecular interactions.

| Crystallographic Data for a Related Compound: N,N′-(1,2-phenylene)bis(2-chloroacetamide) | |

| Crystal System | Monoclinic |

| Space Group | P 2₁/c |

| Unit Cell Dimensions | a = 4.5731 (4) Å, b = 14.3260 (16) Å, c = 16.7472 (15) Å, β = 95.611 (5)° |

| Key Structural Features | Differently twisted secondary amide groups relative to the benzene ring. iucr.org Two-dimensional polymeric network formed by N-H···O and C-H···O hydrogen bonds. iucr.org |

Supramolecular Synthons and Hydrogen Bonding Networks in the Solid State

The crystal structure and packing of molecular solids are directed by specific, reliable non-covalent interactions known as supramolecular synthons. acs.org These synthons can be formed between identical functional groups (homosynthons) or different but complementary functional groups (heterosynthons). acs.org In the case of this compound, the primary amide (-CONH2) and the secondary amide (-NHCOCH3) groups are the principal drivers of its solid-state architecture through hydrogen bonding.

Beyond this, benzamide derivatives are well-known to form robust intermolecular hydrogen bonds. A common motif is the amide-amide homosynthon, where primary or secondary amides link together to form chains or dimeric rings. iucr.org For this compound, one can anticipate a complex network involving both intra- and intermolecular hydrogen bonds, leading to a stable, three-dimensional crystalline lattice.

Conformational Polymorphism and Crystal Engineering Considerations from Related Compounds

Conformational polymorphism is the phenomenon where a molecule exists in more than one crystal structure due to different molecular conformations. researchgate.net This is particularly relevant for flexible molecules like this compound, where rotation can occur around the single bonds connecting the amide groups to the benzene ring.

The parent compound, 2-acetamidobenzamide, serves as an excellent case study, existing in at least two polymorphic forms, α and β. semanticscholar.orgresearchgate.net

α-form: Features a nearly planar conformation, stabilized by the previously mentioned intramolecular N-H···O hydrogen bond. semanticscholar.orgresearchgate.net

β-form: The amide groups are twisted out of the plane of the benzene ring, and no intramolecular hydrogen bond is present. semanticscholar.orgresearchgate.net

This conformational difference is significant and is defined by the torsion angles describing the orientation of the amide groups relative to the benzene ring. semanticscholar.org Studies involving the addition of this compound as an additive during the crystallization of 2-acetamidobenzamide found that it did not influence the resulting crystal form, suggesting it does not act as a template or inhibitor for the nucleation of either polymorph under the tested conditions. semanticscholar.orgresearchgate.net

The field of crystal engineering seeks to understand and control these packing arrangements. For benzamides, this is a well-studied area. The simple molecule benzamide is a classic example of polymorphism, with multiple known forms that have been studied for nearly two centuries. researchgate.netresearchgate.netresearchgate.net Research has shown that subtle molecular changes, such as the substitution of hydrogen with fluorine, can suppress disorder in the crystal lattice, demonstrating a powerful crystal engineering strategy. nih.govacs.org These studies on related compounds underscore the likelihood that this compound could also exhibit polymorphism, with different forms potentially accessible under various crystallization conditions.

X-ray Crystallography of Protein-Ligand Complexes Involving Benzamide Scaffolds for Interaction Mapping

X-ray crystallography is a dominant technique for determining the three-dimensional structures of protein-ligand complexes at atomic resolution. peakproteins.comcreative-biostructure.com This method is invaluable for visualizing the precise interactions that govern molecular recognition, guiding the design of new therapeutic agents. peakproteins.com While specific complex structures involving this compound are not available, numerous studies on ligands containing the benzamide scaffold provide a clear picture of its role in protein binding.

The benzamide moiety is a versatile interaction partner in a protein's binding site. Docking and crystallographic studies have shown it can participate in a range of non-covalent interactions:

Hydrogen Bonding: The amide N-H groups can act as hydrogen bond donors, while the carbonyl oxygen is a potent acceptor. For example, docking studies of benzamide derivatives with topoisomerase IIα showed a hydrogen bond from an amide nitrogen to a guanine (B1146940) residue (DG13) of DNA. dergipark.org.tr

Hydrophobic and Steric Interactions: The benzene ring provides a hydrophobic surface that can interact with nonpolar amino acid residues. researchgate.netingentaconnect.com

Arene Interactions: The electron-rich aromatic ring can engage in favorable interactions with specific protein residues. A notable example is seen in the X-ray crystal structures of galectin-3 complexed with benzamide-containing ligands. nih.gov In these structures, the benzamide ring is positioned to form an arginine-arene interaction, where the planar guanidinium (B1211019) group of an arginine residue stacks against the face of the benzamide's phenyl ring. nih.gov This interaction can even induce conformational changes in the protein. nih.gov

These examples demonstrate that the benzamide scaffold is a privileged structural motif in medicinal chemistry, capable of anchoring a ligand into a binding site through a combination of specific hydrogen bonds and broader surface interactions.

Mechanistic Investigations of Biological Interactions Pre Clinical and Molecular Level

Modulation of Cellular Pathways by Acetamidobenzamide Scaffolds (Studies on related compounds)

The acetamidobenzamide scaffold and its derivatives have been the subject of numerous studies to elucidate their interactions at the cellular level. Research into related compounds has revealed significant modulation of key pathways that govern cell life and death, including cell cycle progression and apoptosis.

A crucial mechanism by which acetamidobenzamide derivatives exert their anti-proliferative effects is through the disruption of the normal cell cycle. Multiple studies on related benzamide (B126) structures have demonstrated an ability to halt cell division at the G0/G1 checkpoint, preventing cells from entering the DNA synthesis (S) phase.

For instance, a series of novel 2-(2-phenoxyacetamido)benzamide derivatives were synthesized and evaluated for their antiproliferative activity against leukemia cells. nih.gov The most potent of these compounds were found to cause an arrest of K562 leukemia cells in the G0–G1 phase of the cell cycle. nih.gov Similarly, a study on (E)-N-phenyl-4-(pyridine-acylhydrazone) benzamide derivatives identified a lead compound that could arrest the cell cycle of RPMI8226 multiple myeloma cells at the G0/G1 phase, thereby inhibiting cell proliferation. nih.gov Further research into other benzamide derivatives, including piperazine-based benzamides and spiro-quinazolinone benzenesulfonamides, has also pointed to the induction of G0/G1 cell cycle arrest as a key anti-cancer mechanism. researchgate.netresearchgate.net The compound 3-acetamidobenzamide, an inhibitor of adenosine (B11128) diphosphoribosyl transferase (ADPRT), has also been associated with an increase in the G1 cell population in murine lymphoma cells. semanticscholar.org

Table 1: Cell Cycle Regulation by Acetamidobenzamide and Related Scaffolds

Compound/Derivative Class Cell Line Observed Effect Reference 2-(2-Phenoxyacetamido)benzamides K562 (Leukemia) G0/G1 Phase Arrest nih.gov (E)-N-phenyl-4-(pyridine-acylhydrazone) benzamides RPMI8226 (Multiple Myeloma) G0/G1 Phase Arrest nih.gov Spiro-Quinazolinone Benzenesulfonamide Derivative MCF-7 (Breast Cancer) G0/G1 Cell Cycle Arrest researchgate.net Piperazine-based Benzamide Derivatives GBM (Glioblastoma) G0/G1 Phase Arrest semanticscholar.org 3-Acetamidobenzamide Murine Lymphoma Increase in G1 Population researcher.life

Following cell cycle arrest, many acetamidobenzamide-related compounds have been shown to trigger programmed cell death, or apoptosis. This is often achieved through the intrinsic mitochondrial pathway, which is tightly regulated by the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.

Studies have shown that treatment with 2-(2-phenoxyacetamido)benzamide derivatives leads to apoptotic cell death through the activation of pro-caspase 3 and 6. nih.gov Caspases are a family of proteases that execute the final stages of apoptosis. yakhak.org The activation of these "executioner" caspases is a hallmark of apoptotic induction.

The modulation of the Bax/Bcl-2 ratio is another critical event. An increase in this ratio makes cells more susceptible to apoptosis by promoting the release of pro-apoptotic factors from the mitochondria. researchgate.net Research on EGFR inhibitors, a class to which some benzamide derivatives belong, has demonstrated that these compounds can promote apoptosis by activating Caspase-3, increasing Bax expression, and reducing Bcl-2 expression. researcher.life This shift in the Bax/Bcl-2 balance disrupts mitochondrial integrity, a key step in the intrinsic apoptotic pathway. theswissbay.ch The involvement of the mitochondria is further evidenced in studies of Justicidin B derivatives, which increase the Bax/Bcl-2 ratio by enhancing Bax expression, pointing to the intrinsic pathway's role in the apoptotic process. researchgate.net

The biological activity of acetamidobenzamide scaffolds can be traced back to their influence on crucial intracellular signaling cascades that regulate cell survival and proliferation. The Epidermal Growth Factor Receptor (EGFR) is a key mediator in several of these pathways, and its inhibition is a promising strategy in cancer therapy. researcher.life

Upon activation, EGFR can trigger multiple downstream pathways, including the Ras/Raf/MEK/ERK (also known as MAPK) pathway and the STAT3 pathway. researcher.life The Raf/MEK/ERK pathway is central to cell proliferation, and its aberrant activation is common in many cancers. researcher.life Studies on EGFR inhibitors have shown that combining different types of these inhibitors can lead to enhanced suppression of downstream effector molecules like mitogen-activated protein kinase (MAPK). This indicates that benzamide derivatives targeting EGFR can effectively disrupt this critical pro-proliferative signaling cascade. Similarly, the STAT3 pathway is involved in immune regulation and cell survival, and its modulation by EGFR inhibitors represents another mechanism of action for these compounds. researcher.life

Enzyme and Receptor Binding Studies (In Vitro/Biochemical Level)

Biochemical assays have been instrumental in identifying the direct molecular targets of acetamidobenzamide derivatives and quantifying their inhibitory potential. These studies provide a detailed view of the enzyme and receptor interactions that underpin the observed cellular effects.

The acetamidobenzamide core is found in inhibitors of a diverse range of enzymes implicated in various diseases.

Indoleamine 2,3-Dioxygenase 1 (IDO1): IDO1 is a key enzyme in the kynurenine (B1673888) pathway that catalyzes the degradation of tryptophan. Its overexpression in the tumor microenvironment leads to immune suppression. Small molecule inhibitors with scaffolds related to acetamidobenzamide, such as Epacadostat, have been developed to block IDO1 activity, thereby restoring T-cell function.

Epidermal Growth Factor Receptor (EGFR) Kinase: EGFR is a receptor tyrosine kinase that plays a major role in cell signaling pathways involving proliferation and apoptosis. Many small-molecule EGFR inhibitors, which act as anti-cancer agents, feature a benzamide or related structure. These inhibitors typically bind to the ATP-binding site of the EGFR kinase domain, preventing its activation and downstream signaling.

Topoisomerase I and II: These enzymes are essential for resolving DNA topological problems during replication and transcription. Topoisomerase inhibitors function by stabilizing a transient complex between the enzyme and DNA, leading to lethal DNA strand breaks and apoptosis. Certain compounds isolated from natural sources have shown potent inhibitory activity against both Topoisomerase I and II, with IC₅₀ values significantly lower than control drugs like etoposide.

Acetylcholinesterase (AChE) and BACE-1: In the context of Alzheimer's disease, the dual inhibition of AChE and β-secretase (BACE-1) is a promising therapeutic strategy. semanticscholar.org Researchers have identified dual-inhibitor molecules that can block both enzymes, with some compounds exhibiting IC₅₀ values in the low micromolar range.

Anthrax Lethal Factor (LF): LF is a zinc-dependent metalloprotease and a primary virulence factor of Bacillus anthracis. nih.govnih.gov Inhibition of its proteolytic activity is a key strategy to counter anthrax infection. nih.govnih.gov Hydroxamate-based inhibitors containing an acetamide (B32628) moiety have been shown to effectively inhibit LF protease activity and protect against the toxin in cellular and animal models. nih.govnih.gov

Table 2: Enzyme Inhibition by Acetamidobenzamide and Related Compounds

Enzyme Target Inhibitor Class / Example Compound Mechanism of Action Therapeutic Area Reference Indoleamine 2,3-Dioxygenase 1 (IDO1) Amidoxime Derivatives (e.g., Epacadostat) Blocks tryptophan catabolism, restoring immune function. Oncology [3, 17] EGFR Kinase Tyrosine Kinase Inhibitors (TKIs) Competes with ATP to inhibit receptor autophosphorylation. Oncology [10, 13, 15] Topoisomerase I & II Various Natural and Synthetic Compounds Stabilizes the enzyme-DNA cleavage complex, causing DNA breaks. Oncology [14, 20, 28] AChE & BACE-1 Dual-target Inhibitors Simultaneously blocks acetylcholine (B1216132) breakdown and amyloid-beta formation. Neurodegenerative Disease [7, 9] Anthrax Lethal Factor (LF) Hydroxamate-based Inhibitors Inhibits the metalloprotease activity of the toxin. Infectious Disease [1, 2, 18]

The efficacy of enzyme and receptor inhibitors is determined by the specific molecular interactions they form within the target's binding site. For acetamidobenzamide scaffolds, hydrogen bonding plays a particularly crucial role.

A detailed study using single-crystal neutron diffraction on ortho-acetamidobenzamide provided a comprehensive description of its hydrogen-bonding scheme. researchgate.net Such precise structural information is vital for understanding how these molecules orient themselves within a biological target. The amide groups present in the benzamide structure are well-suited to act as both hydrogen bond donors and acceptors, facilitating strong interactions with amino acid residues in an enzyme's active site. For example, studies on IDO1 inhibitors have revealed the formation of stable hydrogen bonds between the inhibitor and key residues like G262, which is critical for its inhibitory activity.

Beyond hydrogen bonds, van der Waals interactions also contribute significantly to the binding affinity, allowing the molecule to fit snugly into hydrophobic pockets within the target protein. The combination of directional hydrogen bonds and broader van der Waals forces anchors the inhibitor in the active site, leading to potent and often selective inhibition.

Interaction with DNA (e.g., Brachyury transcription factor)

The embryonic transcription factor Brachyury is a member of the T-Box family of proteins characterized by a conserved DNA-binding domain. biorxiv.orgnih.gov Brachyury is crucial during embryogenesis for the formation of the posterior mesoderm and notochord. biorxiv.org Its expression is typically silenced in adult tissues, but aberrant overexpression has been identified in various human tumors, including chordoma, where it is considered a primary driver of the disease. biorxiv.orgmiami.edu As a transcription factor, Brachyury exerts its function by binding to specific DNA sequences, regulating the expression of genes involved in processes like epithelial-mesenchymal transition (EMT). nih.gov

Given its minimal expression in healthy adult tissues and its essential role in tumor growth, Brachyury is a significant therapeutic target. biorxiv.orgresearchgate.net However, as a transcription factor lacking a conventional ligand-binding pocket, it has been historically considered "undruggable". biorxiv.orgresearchgate.net Research has focused on strategies to either indirectly downregulate its expression or to directly target the protein to disrupt its function. miami.edunih.govnih.gov

Directly targeting the Brachyury protein with small molecules is a promising strategy to inhibit its interaction with DNA. Structural biology studies have provided insights into how Brachyury recognizes its cognate DNA, revealing that two protomers bind to each half-site of the DNA, with a helix inserting into the minor groove. researchgate.net This detailed understanding of the protein-DNA interface allows for the identification of surface pockets on the protein that can be targeted by small molecules. Crystallographic fragment screening has been employed to identify "hotspot" regions on the Brachyury surface that are amenable to small-molecule binding. biorxiv.org Through this method, chemical fragments can be identified that bind to various pockets on the protein, serving as starting points for the development of more potent and specific inhibitors. biorxiv.org The goal of such inhibitors is to bind to the Brachyury protein and allosterically disrupt its conformation or directly block the DNA-binding domain, thereby preventing it from regulating its target genes and inhibiting its oncogenic function.

Molecular Interaction Dynamics and Hydrogen Bonding Networks in Biological Systems

The biological activity of a compound like 2-Acetamido-5-chlorobenzamide is fundamentally governed by its molecular interactions within a biological system, such as the binding pocket of a target protein. The dynamics of these interactions and the formation of stable hydrogen bonding networks are critical for binding affinity and specificity. The structure of this compound features several functional groups capable of participating in hydrogen bonds: the acetamido group and the primary benzamide group both contain N-H moieties that act as hydrogen bond donors and carbonyl (C=O) moieties that serve as hydrogen bond acceptors.

In a protein binding site, these groups can form a complex network of interactions. The amide N-H protons can form hydrogen bonds with the lone pairs of electrons on oxygen or nitrogen atoms from amino acid side chains (e.g., aspartate, glutamate, asparagine, glutamine) or the protein backbone carbonyls. Conversely, the carbonyl oxygens of the compound can accept hydrogen bonds from N-H groups of amino acid side chains (e.g., arginine, lysine, tryptophan) or the protein backbone. Studies on benzamide-containing complexes have shown that the amide N-H group readily forms hydrogen bonds with both carbonyl oxygen atoms and other acceptors, creating extended networks that stabilize the molecular structure. nih.gov

These interactions are not static. Molecular dynamics (MD) simulations are a computational tool used to study the physical movements of atoms and molecules over time, providing insight into the stability and dynamics of ligand-protein complexes. mdpi.comnih.gov MD simulations can reveal how the compound and its binding site adapt to each other, the stability of key hydrogen bonds, and the role of surrounding water molecules in mediating interactions. For benzamide and related derivatives, MD studies show that intermolecular hydrogen bonds are dynamic, with protons largely remaining with the donor atom but also exhibiting the potential for proton transfer events, which can influence the binding energetics. mdpi.com The stability of the ligand within the binding pocket, often assessed by calculating the root-mean-square deviation (RMSD) over the simulation time, is heavily dependent on the persistence of these hydrogen bonding networks. mdpi.com

Structure-Based Mechanistic Insights for this compound Analogues

The systematic modification of a lead compound to produce analogues is a cornerstone of medicinal chemistry, providing crucial insights into the structure-activity relationship (SAR). This process helps to identify the key molecular features required for biological activity and to optimize properties like potency and selectivity. For inhibitors targeting challenging proteins like transcription factors, structure-based design, which uses high-resolution protein structures to guide chemical modifications, is particularly valuable. biorxiv.org

In the development of small-molecule binders for the Brachyury transcription factor, a structure-based approach has proven effective. biorxiv.org Starting from initial hits identified via fragment screening, chemists can introduce targeted modifications to improve binding affinity. For instance, in a series of thiazole-containing compounds developed to bind Brachyury, the conversion of an acetamide group to a cyclopropylacetamide resulted in a notable improvement in binding affinity, moving it into the low micromolar range. biorxiv.org

Below is a table illustrating the principles of structure-based design for Brachyury binders, based on published research.

| Compound/Analogue | Structural Modification | Observed Effect on Binding | Mechanistic Rationale |

|---|---|---|---|

| Initial Thiazole (B1198619) Hit | Parent Fragment | Initial weak binding | Fragment occupies a key pocket, forming initial hydrogen bonds (e.g., with R180). biorxiv.org |

| Analogue 1 | Replacement of 2-NH2 with a 2-morpholino moiety | Achieved a single, more defined binding mode. biorxiv.org | The bulkier morpholino group refined the binding pose and established hydrophobic interactions with residues L91, V123, I125, V173, and I182. biorxiv.org |

| Analogue 2 | Conversion of acetamide to cyclopropylacetamide | Significant improvement in binding affinity (low µM range). biorxiv.org | The cyclopropyl (B3062369) group was hypothesized to make favorable hydrophobic interactions with residues I182 and M181. biorxiv.org |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Impact of Substituent Modifications on Biological Activity Profiles (e.g., varying R groups on the benzamide (B126) or acetamide (B32628) moiety)

The biological profile of 2-Acetamido-5-chlorobenzamide is intrinsically linked to its substituent groups. Modifications to either the benzamide ring or the acetamido side chain can dramatically alter its efficacy, selectivity, and pharmacokinetic properties. SAR studies on analogous benzamide-containing compounds have established several key principles.

Research on other substituted benzamides has shown that the nature and position of substituents on the aromatic ring are critical. For instance, in some series of N-substituted benzamide derivatives, the presence of a chlorine atom on the benzene (B151609) ring was found to decrease anti-proliferative activity, suggesting that this group, while influencing electronic properties, may be detrimental for certain targets. nih.govresearchgate.net Conversely, in other molecular contexts, such as 2-phenoxybenzamides, an aryloxy substituent was found to be favorable for antiplasmodial activity. mdpi.com

Further studies have indicated that bulky, non-polar substituents on a terminal nitrogen atom can be beneficial for high activity. mdpi.com The acetamido group itself (-NHCOCH₃) is a crucial pharmacophoric feature, capable of acting as both a hydrogen bond donor (the N-H group) and acceptor (the C=O group). Altering the alkyl group (the methyl in acetyl) can influence steric interactions and lipophilicity. Replacing the acetyl group with larger acyl groups or introducing cyclic fragments can probe the steric tolerance of the target's binding pocket. nih.gov

The table below illustrates hypothetical modifications to the this compound scaffold and their potential impact on biological activity based on established SAR principles from related compounds.

| Modification Site | R Group Variation | Potential Impact on Activity | Rationale |

| Benzamide Ring (Position 4) | Add -OCH₃ | May increase activity | Electron-donating group alters ring electronics; potential for new H-bonds. |

| Benzamide Ring (Position 4) | Add -NO₂ | May decrease activity | Strong electron-withdrawing group; can introduce unfavorable interactions. researchgate.net |

| Acetamide Moiety | Replace -CH₃ with -CH₂CH₃ (Propanamide) | Activity may increase or decrease | Probes for additional hydrophobic interactions or steric clashes in the binding site. |

| Acetamide Moiety | Replace -CH₃ with Cyclopropyl (B3062369) | May increase activity and improve metabolic stability | Introduces conformational rigidity and a different spatial profile. |

| Amide Nitrogen (N-H) | Replace -H with -CH₃ (N-methylation) | Likely to decrease or abolish activity | Removes a critical hydrogen bond donor group. |

Positional Isomerism Effects on Mechanistic Potency

Positional isomerism plays a pivotal role in defining the therapeutic potential of a molecule. The specific arrangement of the acetamido and chloro substituents on the benzamide ring of this compound is critical for its interaction with a biological target. Moving these substituents to different positions would create distinct isomers with potentially vast differences in activity.

Studies on other classes of molecules have demonstrated the profound influence of isomerism. For example, in a series of antibacterial agents, a linearly attached benzotriazole derivative showed greater potency than its angular counterpart. nih.gov In another study, the ortho, meta, and para positions of substituents in a series of molecules were shown to strongly regulate both antibacterial activity and toxicity. rsc.org

The following table outlines the potential consequences of positional isomerism on the properties of this compound.

| Isomer | Structural Change | Predicted Effect on Mechanistic Potency |

| 3-Acetamido-5-chlorobenzamide | Acetamido group moved from position 2 to 3 | Significant change in activity expected. The relative orientation of the H-bond donor/acceptor groups to the primary amide is altered, likely disrupting the established binding mode. |

| 2-Acetamido-4-chlorobenzamide | Chloro group moved from position 5 to 4 | Activity is likely to be different. This change modifies the electronic character of the aromatic ring and the steric environment around the adjacent primary amide. |

| 2-Amino-5-chloro-N-acetylbenzamide | Acetyl group moved from the 2-amino nitrogen to the benzamide nitrogen | This creates a fundamentally different molecule (an N-acyl anthranilamide derivative). All binding interactions would be expected to change. |

Ligand Efficiency and Physicochemical Property Relationships with Biological Response (Computational Approaches)

In modern drug discovery, potency alone is not a sufficient measure of a compound's quality. Computational approaches are used to evaluate the relationship between a molecule's physicochemical properties and its biological response. Key metrics include Ligand Efficiency (LE), which relates the binding affinity of a compound to its size (typically the number of non-hydrogen atoms). A high LE indicates that a molecule achieves a high binding affinity with a relatively low number of atoms, which is a desirable trait for a drug lead.

Other important physicochemical properties that are computationally predicted include:

Lipophilicity (logP): The measure of a compound's solubility in a non-polar solvent versus a polar one. It influences absorption, distribution, metabolism, and excretion (ADME).

Polar Surface Area (PSA): The surface sum over all polar atoms, which is a good predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration.

Studies on related benzamide classes, such as 2-phenoxybenzamides, have utilized these calculations to optimize lead compounds. mdpi.com By calculating properties like logP, logD₇.₄ (logP at physiological pH), and LE, researchers can select candidates with a better balance of potency and drug-like properties. For instance, a compound might be very potent (low IC₅₀), but if it is excessively large or lipophilic, its LE will be low, flagging it as a potentially inefficient binder that may have off-target effects.

The interactive table below shows data from a study on antiplasmodial 2-phenoxybenzamides, illustrating how these parameters are used to evaluate and compare compounds.

| Compound ID | PfNF54 IC₅₀ (µM) | L-6 Cells IC₅₀ (µM) | logP (Calculated) | Ligand Efficiency (LE) |

| Lead 1 | 3.738 | 113.0 | 4.88 | 0.28 |

| Analog 19 | 0.6172 | 185.0 | 5.62 | 0.29 |

| Analog 39 | 0.5795 | 99.50 | 5.62 | 0.29 |

| Analog 56 | 0.6593 | 190.3 | 5.17 | 0.30 |

This data is illustrative and pertains to 2-phenoxybenzamide analogs, not this compound directly. mdpi.com

Computational SAR and QSAR Modeling for Predictive Insights

Computational modeling provides powerful predictive tools to accelerate the drug discovery process. By generating SAR and QSAR models, researchers can forecast the activity of novel compounds before they are synthesized, saving significant time and resources.

QSAR models are built by finding a statistical correlation between a set of calculated numbers for a molecule (molecular descriptors) and its experimentally determined biological activity. nih.gov These descriptors quantify various aspects of a molecule's structure.

Topological Descriptors: These are numerical values derived from the 2D representation of a molecule. They can describe molecular size, shape, and degree of branching. Examples include molecular connectivity indices and Kier's shape index, which have been successfully used to model the antimicrobial activity of substituted benzamides. nih.gov

Quantum-Chemical Descriptors: These are calculated using quantum mechanics and describe the electronic properties of a molecule. Examples include the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ELUMO, for instance, relates to a molecule's electron affinity and can be a descriptor for electrophilic reactivity. biolscigroup.usresearchgate.net

Physicochemical Descriptors: These describe properties like lipophilicity (logP), molar refractivity, and dipole moment. researchgate.net

A QSAR study involves calculating a wide range of descriptors for a series of compounds and then using statistical methods, like multiple linear regression, to build an equation that best predicts the observed activity.

| Descriptor Class | Example Descriptor | Property Represented |

| Topological | Kier's Shape Index (kappaalpha1) | Molecular shape and flexibility. |

| Topological | Valence Connectivity Index (²χᵛ) | Degree of branching and unsaturation. |

| Quantum-Chemical | LUMO Energy (ELUMO) | Electron affinity; susceptibility to nucleophilic attack. |

| Quantum-Chemical | Dipole Moment (µ) | Polarity and charge distribution of the molecule. |

| Physicochemical | logP | Lipophilicity and hydrophobicity. |

A pharmacophore is defined by the International Union of Pure and Applied Chemistry (IUPAC) as "the ensemble of steric and electronic features that is necessary to ensure the optimal supra-molecular interactions with a specific biological target structure and to trigger (or to block) its biological response." researchgate.net In essence, it is a 3D map of the essential features a molecule must possess to be active.

These features commonly include:

Hydrogen Bond Acceptors (HBA)

Hydrogen Bond Donors (HBD)

Hydrophobic Regions (H)

Aromatic Rings (AR)

Positive/Negative Ionizable Centers

Computational programs can generate pharmacophore models based on a set of known active molecules (ligand-based) or the structure of the biological target's binding site (structure-based). nih.gov For a series of benzamide derivatives designed as glucokinase activators, a successful pharmacophore model was generated consisting of one HBA, one HBD, and two aromatic rings. nih.gov

Once a validated pharmacophore model is created, it can be used as a 3D search query for virtual screening . nih.gov In this process, large digital libraries containing millions of chemical structures are computationally screened to identify other molecules that match the pharmacophore model. These "hits" can then be acquired or synthesized for actual biological testing, dramatically increasing the efficiency of finding new lead compounds. rsc.org

Based on the structure of this compound, a hypothetical pharmacophore could include the features listed in the table below.

| Pharmacophoric Feature | Corresponding Molecular Group |

| Hydrogen Bond Donor (HBD) | -NH group of the acetamide; -NH₂ of the primary amide |

| Hydrogen Bond Acceptor (HBA) | Carbonyl oxygen of the acetamide; Carbonyl oxygen of the primary amide |

| Aromatic Ring (AR) | The substituted benzene ring |

| Hydrophobic/Halogen Feature | The chloro substituent |

Synthesis and Mechanistic Evaluation of 2 Acetamido 5 Chlorobenzamide Derivatives and Analogues

Design Principles for Novel Derivatives Based on Core Scaffold Modifications

The design of novel derivatives of 2-acetamido-5-chlorobenzamide is centered on systematic modifications of its core scaffold. These modifications aim to explore the structure-activity relationship (SAR) and optimize the compound's properties. The primary areas for modification include the benzamide (B126) nitrogen, the aromatic ring, the acetamide (B32628) linker, and the incorporation of heterocyclic rings.

Benzamide Nitrogen Substitutions

Modifications at the benzamide nitrogen of the this compound scaffold can influence the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn can affect its biological activity. While specific studies on N-substituted derivatives of this compound are not extensively detailed in the available literature, general principles from related benzamide series can be applied. For instance, the introduction of various substituents on the amide nitrogen can alter the molecule's conformation and its ability to interact with biological targets.

In related N-substituted benzamide derivatives designed as antitumor agents, preliminary structure-activity relationships have shown that the nature of the substituent on the nitrogen is critical for antiproliferative activity. nih.govresearchgate.net For example, the introduction of different aryl or alkyl groups can modulate the compound's potency. nih.gov Molecular docking studies on some N-substituted benzamides have suggested that these substitutions can influence binding affinity to target enzymes, such as histone deacetylases (HDACs). nih.govresearchgate.net

Table 1: Examples of Benzamide Nitrogen Substitutions in Analogous Scaffolds

| Scaffold | R Group on Nitrogen | Observed Effect |

|---|---|---|

| Benzamide | Phenyl | Modulated antiproliferative activity |

| Benzamide | Pyridinyl | Influenced HDAC inhibition |

Aromatic Ring Substitutions

Substitution on the aromatic ring of this compound offers another avenue for derivatization. The existing chloro and acetamido groups on the benzene (B151609) ring dictate the positions for further electrophilic aromatic substitution. The acetamido group is an activating, ortho-, para-directing group, while the chlorine atom is a deactivating, ortho-, para-directing group. Their combined influence will guide the position of new substituents.

Linker Region Modifications (e.g., variations in the acetamide side chain)

The acetamide side chain in this compound serves as a linker that can be modified to alter the compound's flexibility, polarity, and interactions with target molecules. Modifications can include changing the length of the alkyl chain, introducing branching, or replacing the acetamide with other functional groups.

For example, in a series of benzoxazole-benzamide conjugates, a 2-thioacetamido linker was utilized to connect two aryl moieties, which was reported to be associated with VEGFR-2 kinase inhibition and antitumor activity. nih.gov This suggests that replacing the oxygen of the acetamide with sulfur could be a viable strategy. Furthermore, studies on 5-acetamido-2-hydroxy benzoic acid derivatives have explored increasing the alkyl chain of the acetamide moiety to larger groups like phenyl and benzyl (B1604629) to enhance selectivity for cyclooxygenase 2 (COX-2). mdpi.com

A study on N-(substituted phenyl)-2-chloroacetamides synthesized a series of derivatives where the chloroacetamide linker was a key feature for antimicrobial activity. nih.gov This highlights the importance of the linker in mediating biological effects.

Heterocyclic Ring Incorporations (e.g., thiazole (B1198619), thiadiazole)

The incorporation of heterocyclic rings is a common strategy in medicinal chemistry to introduce novel structural motifs and modulate biological activity. For the this compound scaffold, heterocyclic rings like thiazole and thiadiazole can be appended, often through modification of the acetamide linker.

The synthesis of novel thiazole derivatives often involves the reaction of α-haloketones with thioamides. derpharmachemica.com In the context of this compound, the chloroacetyl group of a related precursor, 2-chloro-N-(aryl)acetamide, can be used to construct a thiazole ring. iaea.org For instance, 2-chloro-N-(4-sulfamoylphenyl) acetamide has been used as an intermediate in the synthesis of new thiazole derivatives. iaea.org

Similarly, thiadiazole derivatives can be synthesized from precursors containing a chloroacetamide moiety. nih.gov A general approach involves the reaction of an acetylated 2-aminothiadiazole with other reagents. nih.gov The synthesis of thiadiazole derivatives has also been achieved by reacting benzoic acid derivatives with thiosemicarbazide. jocpr.com These synthetic routes suggest that the this compound scaffold could be modified to incorporate a thiadiazole ring, potentially leading to compounds with novel biological activities. rdd.edu.iq

Synthetic Strategies for Libraries of Analogues

The synthesis of libraries of this compound analogues relies on versatile and efficient chemical reactions that allow for the introduction of diverse substituents at the key modification points identified in the design principles.

A common starting point for synthesizing derivatives with modifications on the benzamide nitrogen is 2-amino-5-chlorobenzamide (B107076). nih.govgoogle.com This precursor can be acylated with various acid chlorides or anhydrides to introduce different substituents on the amino group, which can then be further modified. For N-substituted derivatives, a general method involves the reaction of a carboxylic acid with an appropriate amine in the presence of a coupling agent. researchgate.net

For modifications involving the incorporation of heterocyclic rings, a key intermediate would be a reactive derivative of this compound. For example, a precursor with a chloroacetyl group can react with various thioamides or thioureas to form thiazole rings, a strategy known as the Hantzsch thiazole synthesis. derpharmachemica.com A series of novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide (B1230067) derivatives were synthesized starting from the corresponding benzamide, which was converted to a benzothioamide and then reacted with an ethyl bromopyruvate derivative. mdpi.comresearchgate.net

The synthesis of thiadiazole-containing analogues can be achieved through several routes. One method involves the cyclization of thiosemicarbazides with carboxylic acids or their derivatives. jocpr.com Another approach is the reaction of a chloroacetamide precursor with a substituted piperazine (B1678402) derivative to generate a library of compounds. nih.gov

Table 2: General Synthetic Strategies for Analogue Libraries

| Modification Site | General Strategy | Key Reagents/Intermediates |

|---|---|---|

| Benzamide Nitrogen | Acylation of an amino precursor | Acid chlorides, anhydrides, coupling agents |

| Aromatic Ring | Electrophilic aromatic substitution | Halogenating agents, nitrating agents |

| Acetamide Linker | Variation of the acylating agent | Different acyl chlorides (e.g., chloroacetyl chloride, propionyl chloride) |

| Heterocyclic Ring Incorporation | Hantzsch thiazole synthesis | α-haloketones, thioamides |

Mechanistic Profiling of Synthesized Analogues in Pre-clinical Models (e.g., in vitro assays for enzyme inhibition, cell-based assays for pathway modulation)

The mechanistic profiling of synthesized this compound analogues is crucial to understand their mode of action and to guide further optimization. This typically involves a combination of in vitro biochemical assays and cell-based assays.

In Vitro Enzyme Inhibition Assays: Based on the structural features of the this compound scaffold and its analogues, several enzyme families could be relevant targets. For example, the benzamide moiety is a known feature in histone deacetylase (HDAC) inhibitors. nih.govresearchgate.net Therefore, synthesized analogues could be screened for their inhibitory activity against various HDAC isoforms using commercially available kits. Similarly, analogues incorporating certain structural motifs might be tested against kinases, such as VEGFR-2, especially if they are designed as such based on known pharmacophores. nih.gov For instance, a high-throughput screen using an ADP-Glo format was used to identify inhibitors of the kinesin HSET. nih.gov

Cell-Based Assays for Pathway Modulation: Cell-based assays are essential to determine the effect of the compounds on cellular pathways and to assess their potential as therapeutic agents. Antiproliferative assays using various cancer cell lines (e.g., A-549, Bel7402, HCT-8) are commonly employed to evaluate the anticancer activity of new compounds. mdpi.comresearchgate.net The MTT assay is a standard method to assess cell viability and the cytotoxic effects of the synthesized derivatives. researchgate.net

Should the compounds show significant antiproliferative activity, further cell-based assays can be conducted to elucidate the mechanism of action. These could include cell cycle analysis by flow cytometry, apoptosis induction assays (e.g., Annexin V staining), and western blotting to measure the levels of key proteins in relevant signaling pathways. For analogues designed as antimicrobial agents, their minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) would be determined against a panel of pathogenic bacteria and fungi. nih.gov

Table 3: Examples of Pre-clinical Assays for Mechanistic Profiling of Analogous Compounds

| Assay Type | Specific Assay | Purpose |

|---|---|---|

| In Vitro | HDAC Inhibition Assay | To determine the inhibitory activity against histone deacetylases. |

| In Vitro | Kinase Inhibition Assay (e.g., VEGFR-2) | To measure the inhibition of specific kinases. |

| In Vitro | ADP-Glo Assay | To screen for inhibitors of ATPases like kinesins. nih.gov |

| Cell-Based | MTT Assay | To assess cell viability and antiproliferative activity. researchgate.net |

| Cell-Based | Cell Cycle Analysis | To determine the effect of compounds on cell cycle progression. |

| Cell-Based | Apoptosis Assays | To investigate the induction of programmed cell death. |

Computational Chemistry and Theoretical Modeling in 2 Acetamido 5 Chlorobenzamide Research

Molecular Docking and Ligand-Protein Interaction Simulations for Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is crucial for understanding the binding mode of 2-Acetamido-5-chlorobenzamide with its potential biological targets. While specific docking studies exclusively focused on this compound are not extensively detailed in publicly available literature, the principles of such analyses can be inferred from studies on structurally related benzamide (B126) derivatives.

The primary goal of docking simulations is to identify the most stable binding conformation, often quantified by a scoring function that estimates the binding affinity. For this compound, this process would involve preparing a 3D model of the compound and docking it into the active site of a target protein. The resulting poses would be analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, which are critical for stabilizing the ligand-protein complex.

For instance, in hypothetical docking scenarios, the acetamido and benzamide moieties of the molecule could act as hydrogen bond donors and acceptors, forming crucial connections with amino acid residues in the binding pocket. The chlorine atom, through halogen bonding or hydrophobic interactions, could also play a significant role in defining the binding orientation and affinity. The prediction of these binding modes is a foundational step in structure-based drug design, providing a rational basis for designing more potent and selective analogs.

Molecular Dynamics Simulations for Conformational Stability and Binding Kinetics

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the conformational stability of the this compound-protein complex over time. These simulations model the atomic movements of the system, providing insights into the flexibility of both the ligand and the protein, and the stability of their interactions.

An MD simulation of this compound bound to a target protein would reveal how the initial docked pose evolves. It can confirm the stability of key interactions predicted by docking and may uncover alternative binding modes or conformational changes in the protein upon ligand binding. Analysis of the simulation trajectory can provide quantitative measures of stability, such as the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms.

Furthermore, advanced MD techniques can be employed to investigate the binding and unbinding kinetics of this compound. Understanding the rates of association (k_on) and dissociation (k_off) is increasingly recognized as critical for predicting a drug's efficacy and duration of action. Computational methods like steered MD or metadynamics can be used to simulate the unbinding process and estimate the energetic barriers involved, providing valuable information on the residence time of the compound in the binding site.

Quantum Chemical Descriptors and Their Correlation with Reactivity and Biological Activity

Quantum chemical calculations provide a detailed description of the electronic structure of this compound, offering insights into its intrinsic reactivity and properties. Descriptors derived from these calculations can be correlated with experimental biological activity through Quantitative Structure-Activity Relationship (QSAR) models.

Key quantum chemical descriptors for this compound would include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Other important descriptors include the molecular electrostatic potential (MEP), which maps the charge distribution on the molecule's surface, identifying regions prone to electrophilic or nucleophilic attack. Atomic charges, dipole moment, and polarizability also provide valuable information about the molecule's potential for intermolecular interactions. By calculating these descriptors for a series of related compounds and correlating them with their measured biological activities, QSAR models can be developed to predict the activity of novel analogues.

Table 1: Hypothetical Quantum Chemical Descriptors for this compound

| Descriptor | Hypothetical Value | Significance |

| E_HOMO | -8.5 eV | Energy of the highest occupied molecular orbital; related to electron-donating ability. |

| E_LUMO | -1.2 eV | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |

| HOMO-LUMO Gap | 7.3 eV | Indicator of chemical reactivity and stability. |

| Dipole Moment | 3.5 D | Measure of the overall polarity of the molecule. |

| Polarizability | 25 ų | Measure of the molecule's ability to form induced dipoles. |

Note: The values in this table are hypothetical and for illustrative purposes only, as specific published data for this exact compound is not available.

De Novo Design Approaches for Optimized Analogues

De novo design is a computational strategy that aims to generate novel molecular structures with desired properties from scratch. In the context of this compound, these approaches could be used to design optimized analogues with improved binding affinity, selectivity, or pharmacokinetic properties.

Structure-based de novo design algorithms would use the binding pocket of a target protein as a template. They would assemble new molecules fragment by fragment or by growing a seed fragment within the active site, ensuring that the new structures make optimal interactions with the surrounding amino acid residues. Ligand-based de novo design, on the other hand, would use the structure of this compound itself as a starting point, generating new molecules that are structurally similar but possess modifications intended to enhance a particular property.

These computational design cycles often involve iterative optimization, where newly designed molecules are evaluated using docking, MD simulations, and QSAR models. This process allows for the rapid exploration of a vast chemical space and the prioritization of a smaller, more promising set of candidate molecules for synthesis and experimental testing, thereby accelerating the drug discovery pipeline.

Emerging Research Applications and Future Directions

Utilization as a Molecular Probe for Biological Pathway Elucidation

While the direct application of 2-Acetamido-5-chlorobenzamide as a molecular probe is an area of nascent exploration, the foundational benzamide (B126) structure is a key component in the design of fluorescent probes for biological imaging. For instance, a novel benzimidazole-based fluorescent probe has been synthesized for the selective recognition of cobalt (II) ions, demonstrating the utility of related chemical scaffolds in detecting biologically significant metal ions. nih.gov Such probes can be instrumental in elucidating the roles of metal ions in various enzymatic and cellular signaling pathways.

The development of fluorescent probes often involves the incorporation of specific functional groups onto a core structure to confer selectivity and desirable photophysical properties. The acetamido and chloro-substituents on the benzamide ring of this compound could potentially be modified or exploited to create novel probes for specific biological targets. The synthesis of derivatives, such as those involving 2-acetamidothiophene-3-carboxamide, has been explored for developing new anti-leishmanial agents, indicating the potential for this class of compounds to interact with biological systems in a targeted manner. rsc.org

Future research could focus on designing and synthesizing fluorescently labeled derivatives of this compound to visualize and study specific biological processes. The inherent biological activity of related benzamide compounds suggests that such probes could be valuable tools for understanding disease mechanisms and for the development of new diagnostic agents.

Exploration in Novel Chemical Reactions and Catalysis

The reactivity of the this compound scaffold presents opportunities for its use in novel chemical reactions and as a potential catalyst. The presence of the acetamido and benzamide moieties offers multiple sites for chemical modification and participation in various reaction types.

One area of exploration is in cycloaddition reactions. While direct studies on this compound are limited, research on related heterocyclic azides has demonstrated their utility in [3+2] cycloaddition reactions to form complex heterocyclic structures. beilstein-journals.org The amide functionality within this compound could potentially influence its reactivity in similar transformations, opening avenues for the synthesis of novel polycyclic compounds with potential biological activities. For example, dearomative [3+2] cycloaddition reactions of nitrobenzothiophenes with nonstabilized azomethine ylides have been developed to create functionalized fused tricyclic compounds. nih.gov

Furthermore, the development of catalysts based on benzamide and related structures is an active area of research. For instance, 2-arylbenzimidazole derivatives have been synthesized using ultrasound and their catalytic potential is an area of interest. nih.gov The nitrogen and oxygen atoms in the this compound molecule could potentially coordinate with metal centers, making it a candidate for ligand development in catalysis. The synthesis of metal complexes with a novel thiourea (B124793) derivative of 2-chlorobenzamide (B146235) has been reported, showcasing the ability of such structures to form coordination compounds with potential catalytic applications. researchgate.net

Future investigations could systematically explore the reactivity of this compound in various organic transformations and assess the catalytic activity of its metal complexes.

Green Chemistry Approaches in the Synthesis of this compound

The principles of green chemistry are increasingly being applied to the synthesis of chemical compounds to reduce environmental impact and improve efficiency. While specific green synthesis routes for this compound are not extensively documented, several promising approaches for related compounds have been reported.

A key precursor, 2-amino-5-chlorobenzamide (B107076), has been synthesized using a method that is described as simple, practical, and efficient, with a final product yield of over 85%. This process utilizes reagents with low toxicity and allows for solvent recycling, which aligns with green chemistry principles. google.com However, some traditional methods for the synthesis of related compounds have been noted to have low yields and complex procedures, making them unsuitable for large-scale, environmentally friendly production. google.com